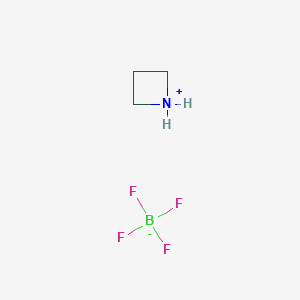

Azetidin-1-ium tetrafluoroborate

Description

Properties

CAS No. |

156423-82-4 |

|---|---|

Molecular Formula |

C3H8BF4N |

Molecular Weight |

144.91 g/mol |

IUPAC Name |

azetidin-1-ium;tetrafluoroborate |

InChI |

InChI=1S/C3H7N.BF4/c1-2-4-3-1;2-1(3,4)5/h4H,1-3H2;/q;-1/p+1 |

InChI Key |

OOBYXERFMXSMET-UHFFFAOYSA-O |

SMILES |

[B-](F)(F)(F)F.C1C[NH2+]C1 |

Canonical SMILES |

[B-](F)(F)(F)F.C1C[NH2+]C1 |

Origin of Product |

United States |

Synthetic Methodologies for Azetidin 1 Ium Tetrafluoroborate and Analogous Azetidinium Salts

Direct Synthesis Routes to Azetidinium Tetrafluoroborate (B81430)

The most common and direct methods to synthesize azetidin-1-ium tetrafluoroborate begin with a pre-formed azetidine (B1206935) ring. These routes are often favored for their straightforward nature.

Conversion from Precursor Azetidines

The quaternization of the nitrogen atom in an azetidine ring is the fundamental step in forming an azetidinium salt. nih.gov This can be achieved through various methods, including:

Protonation: Treatment of azetidine with a strong acid like tetrafluoroboric acid (HBF₄) directly yields this compound. wikipedia.org The nitrogen's lone pair attacks the proton of the acid, forming the azetidinium cation, with the tetrafluoroborate anion serving as the counterion. wikipedia.org

Alkylation: Reaction of azetidine with alkylating agents is a common strategy. nih.gov For instance, reagents like methyl triflate (MeOTf) or methyl iodide (CH₃I) are used to introduce a methyl group to the nitrogen, forming the corresponding N-methylazetidinium salt. nih.gov

From Epoxides: A well-established domino synthesis involves the reaction of secondary amines with epichlorohydrin (B41342). nih.govchalmers.seacs.orgpolimi.it This process proceeds through the nucleophilic addition of the amine to the epoxide, followed by an intramolecular N-cyclization to form the azetidinium salt. nih.govpolimi.it The reaction conditions, such as solvent and temperature, significantly influence the reaction yield. nih.govpolimi.it Polar protic solvents like water and ethanol (B145695) have been shown to be more effective than aprotic solvents like acetonitrile. nih.govpolimi.it

Anion Exchange Strategies for Tetrafluoroborate Salt Formation

Often, the initial synthesis yields an azetidinium salt with a counterion other than tetrafluoroborate, such as a halide. In these cases, an anion exchange reaction is employed to obtain the desired salt.

A common method is a metathesis reaction , where the azetidinium halide is treated with a tetrafluoroborate salt, such as silver tetrafluoroborate (AgBF₄). The resulting silver halide is insoluble and precipitates out of the solution, leaving the azetidinium tetrafluoroborate in the solution.

Another effective technique is ion-exchange chromatography . bio-works.com A solution of the azetidinium salt is passed through a column containing a resin loaded with tetrafluoroborate anions. The original anions are exchanged for tetrafluoroborate anions, and the desired product is eluted. bio-works.com

| Starting Salt | Reagent | Product |

| Azetidinium Halide | AgBF₄ or NaBF₄ | Azetidinium Tetrafluoroborate |

| Azetidinium Triflate | HBF₄ | Azetidinium Tetrafluoroborate |

Stereoselective Synthesis of Azetidinium Tetrafluoroborate Intermediates

The demand for enantiomerically pure compounds in various fields has driven the development of stereoselective methods for synthesizing chiral azetidinium salts.

Enantioselective Pathways to Chiral Azetidinium Salts

Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. This can be achieved through several strategies:

From Chiral Precursors: The use of chiral starting materials is a reliable method. For example, chiral 1-aminoalkyl chloromethyl ketones can react with lithium ester enolates to produce enantiomerically pure 3-hydroxyazetidinium salts. acs.org

Organocatalysis: Chiral organocatalysts, such as isothiourea derivatives, have been successfully used to catalyze the enantioselective nih.govacs.org-Stevens rearrangement of azetidinium salts, leading to the formation of enantioenriched proline derivatives. researchgate.netchemrxiv.org

Diastereoselective Control in Azetidinium Tetrafluoroborate Synthesis

Diastereoselective synthesis focuses on controlling the formation of diastereomers. This is often achieved by using a substrate that already contains a stereocenter, which directs the stereochemical outcome of the reaction.

For instance, the [2+2] annulation of aldehydes with aldimines, catalyzed by a chiral pyrrolidine-based catalyst, can lead to the diastereoselective synthesis of azetidin-2-ols. rsc.org The existing stereocenter in the catalyst directs the formation of a specific diastereomer of the product. rsc.org

Multicomponent and Diversity-Oriented Synthesis of Functionalized Azetidinium Systems

Multicomponent reactions (MCRs) are powerful tools in which three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. mdpi.comnih.gov This approach is highly efficient for creating molecular complexity and has been applied to the synthesis of heterocyclic systems. mdpi.comnih.gov For example, a four-component reaction can be used for the synthesis of functionalized azetidines, which can then be converted to azetidinium salts. researchgate.net

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules. cam.ac.ukrsc.org This is particularly useful in drug discovery for exploring a wide range of chemical space. nih.gov A DOS approach to azetidines might involve a branching reaction pathway where a common intermediate is treated with a variety of reagents to produce a library of diverse azetidine-containing scaffolds. researchgate.netcam.ac.uk These can subsequently be converted to a diverse library of azetidinium salts.

| Synthetic Strategy | Key Features |

| Multicomponent Reactions | Three or more reactants in one pot; high efficiency and atom economy. mdpi.com |

| Diversity-Oriented Synthesis | Generation of structurally diverse libraries of compounds; exploration of chemical space. cam.ac.ukrsc.org |

Strain-Release Driven Synthesis Approaches

The synthesis of azetidinium salts can be effectively achieved through strategies that harness the potential energy stored in highly strained bicyclic precursors. The relief of this strain provides a powerful thermodynamic driving force for the formation of the four-membered azetidine ring. A key precursor in these methodologies is azabicyclo[1.1.0]butane (ABB), a highly strained molecule whose reactivity is dominated by the cleavage of the central C-N bond.

One of the most elegant approaches involves the reaction of lithiated azabicyclo[1.1.0]butane (ABB-Li) with various electrophiles. The Aggarwal group has extensively explored this methodology, demonstrating that in situ generated ABB can be lithiated at the C3-position and subsequently reacted with a range of electrophiles to achieve the first functionalization. The second functionalization is then accomplished by activating the nitrogen atom of the azabicyclo[1.1.0]butane, which facilitates a nucleophilic addition at the C3-position, driven by the cleavage of the strained bridgehead bond. This not only allows for 3,3-disubstitution but also offers versatility in N-functionalization. researchgate.net

A modular method for the construction of borylated azetidines involves the reaction of azabicyclo[1.1.0]butyl lithium with boronic esters. acs.org This reaction proceeds through an intermediate boronate complex which, upon N-protonation, undergoes a 1,2-migration with cleavage of the central C–N bond to relieve ring strain. acs.org This method is applicable to a wide range of boronic esters and proceeds with complete stereospecificity. acs.org The resulting azetidinyl boronic esters are versatile intermediates that can be further functionalized.

Another significant strain-release strategy involves the homologation of boronic esters using azabicyclo[1.1.0]butyl lithium. This process forms versatile borylated azetidines that can be subsequently diversified by transforming the amine and boronic ester functional groups. acs.org The synthesis of the azabicyclo[1.1.0]butyl lithium itself can be achieved by treating an ammonium (B1175870) salt precursor with phenyl lithium, followed by lithiation with s-butyl lithium. acs.org

The following table summarizes representative examples of strain-release driven syntheses of azetidine derivatives, which are direct precursors to azetidinium salts.

| Precursor | Reagents | Product | Yield (%) | Reference |

| Azabicyclo[1.1.0]butane | 1. s-BuLi, TMEDA; 2. ArB(OR)₂; 3. AcOH | 3-Aryl-3-borylazetidine | Varies | acs.org |

| Azabicyclo[1.1.0]butyl sulfoxide | 1. n-BuLi; 2. Ketone/Aldehyde | 3-Hydroxyalkyl-azabicyclo[1.1.0]butane | Varies | nih.gov |

| 2,3-Dibromopropylamine | s-BuLi (in flow) | (1-Azabicyclo[1.1.0]butan-3-yl)lithium | Good | lookchem.com |

A different, yet common, approach to azetidinium salts that does not rely on strained bicyclic precursors is the reaction of epichlorohydrin with secondary amines. This domino reaction involves a nucleophilic addition of the amine to the epoxide, followed by an intramolecular N-cyclization. This method has been shown to be effective in both batch and continuous-flow processes, with polar protic solvents like water and ethanol generally providing higher yields. nih.gov The reaction temperature is a critical parameter, with higher temperatures being necessary to activate both the initial nucleophilic addition and the subsequent cyclization. nih.gov

Innovative Synthetic Protocols for Azetidinium Tetrafluoroborate Derivatization

While the synthesis of the azetidinium core has been a primary focus, innovative methods for its derivatization are crucial for expanding its utility. The following sections explore emergent strategies for the preparation and subsequent functionalization of azetidinium salts.

Mechanochemical Approaches for Azetidinium Salt Preparation

Mechanochemistry, the use of mechanical force to induce chemical reactions, is emerging as a powerful, green alternative to traditional solvent-based synthesis. acs.org This technique, often performed in a ball mill, can lead to shorter reaction times, reduced solvent waste, and access to products that are difficult to obtain from solution. acs.orgresearchgate.netrsc.org

While the direct mechanochemical synthesis of this compound has not been explicitly reported in the reviewed literature, the successful preparation of other heterocyclic salts, such as imidazolium (B1220033) and phosphonium (B103445) salts, under mechanochemical conditions suggests the feasibility of this approach. researchgate.net For instance, the synthesis of imidazolium bromide salts has been achieved by ball-milling N-substituted imidazoles with alkyl halides, resulting in high yields and improved green metrics compared to solution-based methods. researchgate.net Similarly, phosphonium salts have been prepared by high-energy ball-milling of triphenylphosphine (B44618) with solid organic bromides in the absence of a solvent.

The general principle of mechanochemical salt formation involves the intimate mixing of solid reactants at the molecular level, which can facilitate acid-base reactions or nucleophilic substitutions. In a hypothetical mechanochemical synthesis of this compound, one could envision the reaction of azetidine with a suitable tetrafluoroboric acid source under ball-milling conditions. Another possibility is a counterion exchange reaction, where a pre-formed azetidinium salt with a different anion (e.g., chloride) is milled with a tetrafluoroborate salt (e.g., sodium tetrafluoroborate).

The table below illustrates the types of salts that have been successfully synthesized using mechanochemical methods, highlighting the potential for its application to azetidinium salts.

| Reactant 1 | Reactant 2 | Product Type | Conditions | Reference |

| 1-Mesitylimidazole | Corannulenylmethyl bromide | Imidazolium bromide salt | Ball-milling | researchgate.net |

| Triphenylphosphine | Solid organic bromides | Phosphonium salt | High-energy ball-milling | |

| Phenolic compounds | Aryltriazenes | Azo dyes | Ball-milling |

The derivatization of the azetidinium ring itself, once formed, is another area of synthetic interest. The inherent ring strain of the azetidinium cation makes it susceptible to nucleophilic ring-opening reactions, which can be a controlled method for the synthesis of polysubstituted linear amines. researchgate.netnih.gov The regioselectivity of this ring-opening is influenced by the substitution pattern on the azetidinium ring and the nature of the nucleophile. researchgate.netnih.gov

Furthermore, for aryl-substituted azetidines, which are precursors to the corresponding azetidinium salts, the azetidine ring can act as a directing group for the ortho-functionalization of the aromatic ring. lookchem.com This allows for the regioselective introduction of various substituents onto the aryl moiety before the formation of the azetidinium salt. lookchem.com

Reactivity and Transformational Pathways of Azetidin 1 Ium Tetrafluoroborate

Ring-Opening Reactions of the Azetidinium Moiety

The high degree of ring strain in the azetidinium ring is a primary driver for its reactivity, making it prone to ring-opening reactions through several mechanistic pathways. These transformations lead to the formation of linear amine derivatives, which are valuable building blocks in organic synthesis.

Cationic Ring-Opening Polymerization Initiated by Azetidinium Salts

Azetidinium salts, including azetidin-1-ium tetrafluoroborate (B81430), can act as initiators for the cationic ring-opening polymerization (CROP) of azetidine (B1206935) and its derivatives. nih.govnih.gov The polymerization process is typically initiated by the attack of a monomer on the electrophilic carbon of the azetidinium ring, leading to the formation of a growing polymer chain with a terminal azetidinium group.

The mechanism of CROP initiated by an azetidinium salt involves the following key steps:

Initiation: An azetidine monomer acts as a nucleophile, attacking one of the carbon atoms of the azetidin-1-ium tetrafluoroborate initiator. This results in the opening of the initiator ring and the formation of a new, larger azetidinium ion which is the propagating species.

Propagation: The newly formed azetidinium ion at the end of the growing polymer chain is then attacked by another azetidine monomer. This process repeats, leading to the elongation of the polymer chain. organic-chemistry.org

Chain Transfer and Termination: Chain transfer to monomer or polymer can occur, leading to branched structures. Termination can happen through various pathways, including reaction with impurities or rearrangement. nih.gov

The characteristics of the resulting poly(azetidine) can be influenced by reaction conditions such as temperature and solvent. rsc.org

Table 1: Cationic Ring-Opening Polymerization (CROP) of Azetidines

| Monomer | Initiator System | Resulting Polymer | Reference |

| Azetidine | Azetidinium Salts | Hyperbranched Poly(trimethylenimine) | nih.gov |

| 2-Methylaziridine | BF3Et2O | Highly Branched Polypropylenimine | nih.gov |

| N-(p-tolylsulfonyl)azetidine | Anionic Initiators | Linear Poly(trimethylenimine) (after deprotection) | unica.it |

This table provides examples of polymers synthesized from cyclic amines, illustrating the types of structures that can be obtained through ring-opening polymerization.

Nucleophilic Ring-Opening with Diverse Substrates

The strained azetidinium ring is highly susceptible to attack by a wide range of nucleophiles, resulting in regioselective ring-opening to produce functionalized linear amines. nih.gov The regioselectivity of the nucleophilic attack is influenced by both steric and electronic factors of the substituents on the azetidinium ring, as well as the nature of the nucleophile itself. mdpi.com

Generally, in unsubstituted or minimally substituted azetidinium salts like this compound, nucleophilic attack is favored at the less sterically hindered carbon atom. However, electronic effects can also play a significant role. The presence of electron-withdrawing groups can activate adjacent carbons towards nucleophilic attack.

A variety of nucleophiles have been successfully employed in the ring-opening of azetidinium salts, including:

Nitrogen Nucleophiles: Amines and azides can open the azetidinium ring to form diamines or azido-amines, respectively. researchgate.net

Oxygen Nucleophiles: Alcohols, alkoxides, and carboxylates can act as nucleophiles to yield amino ethers or amino esters.

Carbon Nucleophiles: Organometallic reagents and cyanides can also open the ring, leading to the formation of new carbon-carbon bonds. researchgate.net

Halide Nucleophiles: Fluoride and chloride ions have been used to open azetidinium rings, providing access to γ-haloamines. mdpi.comnih.govosi.lv

Table 2: Nucleophilic Ring-Opening of Azetidinium Salts

| Azetidinium Salt Substituent(s) | Nucleophile | Predominant Site of Attack | Product Type | Reference |

| Unsubstituted | Various | C4 | γ-functionalized amine | nih.govmdpi.com |

| 2-Aryl | Bu4NF | C2 | Tertiary alkyl fluoride | mdpi.comosi.lv |

| 2-Ester-2-Aryl | CsF | C2 | Tertiary alkyl fluoride | mdpi.com |

| α,α-disubstituted | Azide (B81097) anion (N3-) | C2 (quaternary carbon) | γ-azido amine | mdpi.com |

This table illustrates the regioselectivity of nucleophilic ring-opening based on the substitution pattern of the azetidinium salt and the nature of the nucleophile.

Cycloaddition and Ring Expansion Reactions Leading to Other Nitrogen Heterocycles

Beyond simple ring-opening, the azetidinium moiety can participate in more complex transformations such as cycloadditions and ring expansions, providing access to other important nitrogen-containing heterocyclic scaffolds, most notably pyrrolidines.

Formation of Pyrrolidines and Related Five-Membered Rings via Azetidinium Intermediates

One of the most significant synthetic applications of azetidinium salts is their rearrangement to form pyrrolidine (B122466) derivatives. This transformation typically proceeds through the in-situ generation of an azetidinium ylide, which then undergoes a facile mdpi.comosi.lv- or nih.govosi.lv-sigmatropic rearrangement.

The process often involves the reaction of an azetidine with a carbene precursor, which generates a transient azetidinium ylide. This ylide can then rearrange, with the ester-substituted carbon shifting to furnish the ring-expanded pyrrolidine product. nih.gov This methodology has been successfully applied to the synthesis of complex natural products like pyrrolizidine (B1209537) alkaloids. nih.gov Bicyclic azetidinium intermediates can also be opened by nucleophiles to yield ring-expanded pyrrolidines. nih.govosi.lv

[3+2] cycloaddition reactions involving azomethine ylides, which can be generated from azetidinium precursors, are a powerful tool for constructing pyrrolidine rings. unica.it These reactions offer a high degree of stereocontrol and allow for the synthesis of highly substituted pyrrolidines. unica.it

Generation of Azetium Ions and Subsequent Transformations

While the term "azetium ion" is sometimes used interchangeably with "azetidinium ion," it can also refer to the unsaturated four-membered ring cation. The generation of such species is less common but can be envisaged under specific conditions, potentially leading to unique cycloaddition pathways. For instance, the elimination of a suitable leaving group from a substituted azetidine could theoretically lead to a transient azetium ion, which could then act as a dienophile or dipolarophile in cycloaddition reactions.

More commonly, transformations that might be thought of as proceeding through an azetium ion can often be explained by the reactivity of the corresponding azetidinium ylide. These ylides, being 1,3-dipoles, are prime candidates for [3+2] cycloaddition reactions with various dipolarophiles to form five-membered rings. researchgate.netrsc.org

Carbon-Nitrogen Bond Activation and Cross-Coupling Chemistry

The activation of the carbon-nitrogen bonds within the azetidinium ring presents a powerful strategy for the construction of new C-C and C-heteroatom bonds. While direct cross-coupling reactions of this compound are not extensively documented, the reactivity of related systems provides strong evidence for the feasibility of such transformations.

The C-N bonds in N-acylazetidines, which are structurally related to azetidinium ions, can be selectively cleaved under reductive conditions, demonstrating the lability of these bonds in the strained four-membered ring. nih.govmdpi.com This suggests that the C-N bonds in this compound could also be susceptible to activation.

Furthermore, other quaternary ammonium (B1175870) salts, including those with a tetrafluoroborate counterion, have been successfully employed as electrophilic partners in transition metal-catalyzed cross-coupling reactions. For instance, N-vinylpyridinium and N-vinylammonium tetrafluoroborate salts have been shown to undergo Suzuki cross-coupling reactions with a variety of boronic acids in the presence of a palladium catalyst. nih.govorganic-chemistry.orgnih.gov This precedent suggests that this compound could potentially participate in similar cross-coupling reactions, where the azetidinium ring acts as an electrophilic partner. The general mechanism for such a reaction would likely involve oxidative addition of the palladium catalyst to one of the C-N bonds of the azetidinium ring, followed by transmetalation and reductive elimination. rsc.org

Table 3: Analogous Cross-Coupling Reactions of Quaternary Ammonium Tetrafluoroborate Salts

| Electrophilic Partner | Coupling Partner | Catalyst/Ligand | Product Type | Reference |

| N-Vinylpyridinium tetrafluoroborate | Arylboronic acid | Pd2(dba)3 / PCy3 | Substituted vinylpyridine | nih.govnih.gov |

| N-Vinyltrimethylammonium tetrafluoroborate | Alkylboronic acid | Pd2(dba)3 / PCy3 | Substituted vinylamine | nih.govnih.gov |

| Aryldiazonium tetrafluoroborate | Acrylate | Pd/C | Substituted acrylate | researchgate.net |

This table presents examples of cross-coupling reactions involving tetrafluoroborate salts, suggesting the potential reactivity of this compound in similar transformations.

Catalytic C-N Cross-Coupling Reactions Involving Azetidinium Electrophiles

While classic palladium-catalyzed cross-coupling reactions typically involve the N-arylation of azetidine (acting as a nucleophile), the azetidinium cation itself serves as a potent electrophile in C-N bond-forming reactions that proceed via nucleophilic ring-opening. nih.govresearchgate.net These transformations represent a type of cross-coupling where an amine nucleophile is coupled with the 1,3-propane backbone of the azetidinium ring system.

The reaction involves the attack of a nucleophilic amine on one of the ring carbons of the azetidinium salt, leading to the cleavage of a C-N bond and the formation of a linear, polysubstituted amine. nih.gov The regioselectivity of the ring-opening is a critical aspect of this transformation and is influenced by the substitution pattern on the azetidinium ring. nih.gov

Recent advancements have demonstrated that this ring-opening process can be rendered highly enantioselective through the use of chiral organocatalysts. For instance, chiral squaramide hydrogen-bond donor catalysts have been successfully employed to promote the enantioselective ring-opening of 3-substituted azetidines with various nucleophiles. acs.org In these reactions, the azetidine is activated by an acyl halide, forming an azetidinium salt in situ. The chiral catalyst then complexes with this intermediate, directing the nucleophilic attack to achieve high levels of stereocontrol. acs.org Kinetic isotope effect (KIE) studies have indicated that the rate-limiting step is the ring-opening of the catalyst-bound azetidinium intermediate. acs.org

Table 1: Examples of Catalytic Nucleophilic Ring-Opening of Azetidinium Salts This table provides representative data on the catalytic ring-opening of azetidinium electrophiles with amine nucleophiles. The specific catalyst and reaction conditions determine the efficiency and selectivity of the C-N bond formation.

| Azetidinium Precursor (in situ) | Nucleophile | Catalyst | Product (γ-Amino Amine Derivative) | Yield (%) | Ref. |

| N-Benzoyl-3-phenylazetidinium | Benzylamine | Chiral Squaramide | N-(3-Amino-1-phenylpropyl)-N-benzylbenzamide | High | acs.org |

| N-Acyl-3-alkylazetidinium | Aniline | Chiral H-Bond Donor | N-Aryl-N'-acyl-1,3-diaminopropane | Good | acs.org |

| Generic N-Alkylazetidinium | Secondary Amine | None (Thermal) | 1,3-Diaminopropane derivative | Variable | nih.gov |

Radical Reactions and Single Electron Transfer Processes Involving Azetidinium Species

The cationic nature of the azetidinium ring makes it susceptible to single electron transfer (SET) processes, which generate radical intermediates. These transformations open up avenues for reactivity that are distinct from the polar, two-electron pathways typical of nucleophilic additions.

Radical Addition to Azetidinium and Related Cationic Species

The addition of radicals to cationic species is a well-established method for forming C-C bonds. Nucleophilic carbon-centered radicals readily add to electron-deficient C=X double bonds, such as those found in iminium ions or cationic heterocycles like pyridinium (B92312) salts. nih.govnih.gov For saturated cations like azetidinium, which lack a π-system for direct radical addition, the reaction is typically initiated by a single electron transfer (SET) from a reductant to the cation.

This SET process reduces the azetidinium cation to a neutral azetidinyl radical. This highly reactive intermediate can then engage in further reactions. The concept is well-documented for related N-heterocyclic cations, such as N-alkylpyridinium salts. rsc.orgresearchgate.net The reduction of pyridinium salts, either electrochemically or using chemical reductants, generates pyridinyl radicals that can be trapped by electrophiles or undergo dimerization. rsc.orgresearchgate.net This process often involves the stepwise addition of two electrons, leading to versatile enolate intermediates. rsc.org

By analogy, the single electron reduction of an azetidinium salt would produce a 1-azetidinyl radical. This α-amino radical is a powerful synthetic intermediate that can participate in radical-radical coupling or addition to a suitable radical acceptor to form new C-C or C-heteroatom bonds. The feasibility and outcome of such a reaction would depend on the reduction potential of the specific azetidinium salt and the nature of the radical coupling partner.

Photodecarboxylative Amination Utilizing Azetidinium Precursors

Photoredox catalysis provides a powerful method for generating radicals under mild conditions through the decarboxylation of carboxylic acids. While the term "photodecarboxylative amination" often refers to methods that install a new amine group using reagents like diazirines, chemrxiv.org a different transformation is possible when the precursor itself is an azetidine-containing carboxylic acid, such as azetidine-3-carboxylic acid. medchemexpress.com

In this context, the reaction involves the photocatalytic, decarboxylative functionalization of the azetidine scaffold. The process is initiated by the single electron oxidation of the carboxylate form of azetidine-3-carboxylic acid by an excited-state photocatalyst. This generates a carboxyl radical, which rapidly undergoes decarboxylation to produce a carbon-centered radical at the C3 position of the azetidine ring. This α-amino radical is nucleophilic and can be trapped by a variety of radical acceptors or engage in cross-coupling reactions. nih.govnih.gov

Table 2: Conceptual Pathway for Photodecarboxylative Functionalization This table outlines the key steps in the proposed photoredox-catalyzed functionalization of an azetidine-carboxylic acid precursor.

| Step | Process | Intermediate Species | Description | Ref. |

| 1 | Photocatalyst Excitation | PC* | A photocatalyst (PC) absorbs visible light to reach an excited state. | nih.gov |

| 2 | Single Electron Transfer (SET) | Azetidine Carboxyl Radical | The excited photocatalyst oxidizes the azetidine carboxylate, forming a carboxyl radical. | nih.govrsc.org |

| 3 | Decarboxylation | Azetidin-3-yl Radical | The unstable carboxyl radical rapidly loses CO₂ to form a nucleophilic α-amino radical on the azetidine ring. | nih.gov |

| 4 | Radical Trapping/Coupling | Functionalized Azetidine | The azetidin-3-yl radical reacts with a suitable electrophile or radical partner to form the final product. | nih.gov |

Mechanistic Investigations of Azetidin 1 Ium Tetrafluoroborate Chemistry

Elucidation of Reaction Pathways and Transient Intermediates

The transformation of azetidinium salts often proceeds through highly reactive transient species. The nature of these intermediates dictates the subsequent reaction course, leading to a variety of products through rearrangements, ring-expansions, or cycloadditions. Key among these intermediates are ylides, zwitterions, and cationic aminium radicals.

Azetidinium ylides are neutral, dipolar molecules formed by the deprotonation of an α-carbon to the positively charged nitrogen of the azetidinium ring or by the reaction of an azetidine (B1206935) with a carbene. These ylides are highly reactive intermediates due to the ring strain of the four-membered ring, which enhances the leaving group ability of the amine moiety. rsc.org Their formation and subsequent reactions have been a subject of significant study. For instance, the reaction of azetidinecarboxylate esters with metallocarbenes readily generates azetidinium ylides, which can then undergo efficient nih.govacs.org-shifts to yield ring-expanded pyrrolidine (B122466) products. nih.gov

The reactivity of azetidinium ylides can be harnessed for various synthetic transformations. They have proven capable of effecting the cyclopropanation of Michael acceptors, leading to novel (aminoethyl)cyclopropane esters. rsc.org Similarly, they can be utilized in epoxidation reactions of carbonyl compounds, furnishing tri- or tetrasubstituted epoxides that are often inaccessible through classical ammonium (B1175870) ylide chemistry. nih.govresearchgate.net

Zwitterionic intermediates are also prevalent in azetidine chemistry, particularly in ring expansion and annulation reactions. For example, in the rhodium-catalyzed [4+1] cycloaddition of 3-methyleneazetidines with diazo compounds, the reaction can proceed through a stepwise pathway involving an N–C ring opening to form a zwitterionic intermediate, followed by ring closure. chemrxiv.org Similarly, the [2+2] annulation of allenoates with cyclic ketimines, catalyzed by a Lewis base, involves the formation of a zwitterionic intermediate which then undergoes intramolecular nucleophilic addition to form the final fused azetidine product. nih.gov

The formation of these intermediates is often inferred from the reaction products and supported by computational studies. Density Functional Theory (DFT) calculations have been instrumental in elucidating the energetic favorability of pathways involving ylide and zwitterionic species. researchgate.net

Table 1: Reactions Proceeding Through Azetidinium Ylide and Zwitterionic Intermediates

| Reaction Type | Intermediate | Catalyst/Conditions | Product(s) | Ref. |

|---|---|---|---|---|

| Ring Expansion | Azetidinium Ylide | Rh₂(OAc)₂ | Pyrrolidines | nih.govchemrxiv.org |

| Cyclopropanation | Azetidinium Ylide | Base | Substituted Cyclopropanes | rsc.org |

| Epoxidation | Azetidinium Ylide | Base | Epoxides | nih.govresearchgate.net |

| [2+2] Annulation | Zwitterionic Intermediate | DABCO | Fused Azetidines | nih.gov |

While the chemistry of ylides and zwitterions from azetidinium salts is well-documented, the involvement of cationic aminium radicals is a more recently explored area. These radical cations can be generated from azetidines through single-electron transfer (SET) processes, often initiated by photoredox catalysis. magtech.com.cnacs.orgnih.gov For instance, acridinium (B8443388) salts can act as potent photoredox organocatalysts, capable of generating cationic species from various substrates under visible light irradiation. acs.orgnih.govbeilstein-journals.orgacs.org

The generation of an α-aminoalkyl radical from an aliphatic amine, a process accessible from azetidine derivatives, can initiate cascade reactions. In a photo-induced copper-catalyzed radical annulation, an α-aminoalkyl radical adds to an alkyne to form a vinyl radical. This intermediate can then undergo a tandem 1,5-hydrogen atom transfer (HAT) and a 4-exo-trig cyclization to produce substituted azetidines. chemrxiv.org

Electron Spin Resonance (ESR) spectroscopy has provided direct evidence for the formation and structure of radical cations derived from small cyclic amines. Studies have shown that the azetidine radical cation maintains its ring-closed structure, with the unpaired electron localized on the nitrogen atom. This is in contrast to the aziridine (B145994) radical cation, which undergoes C-C bond cleavage to form a ring-opened allylic isomer. nih.gov This structural integrity of the azetidine radical cation is crucial for its subsequent reactivity in catalytic cycles.

The synthetic utility of these aminium radical-cation initiated transformations includes the construction of C-X and C-C bonds through nucleophilic ring-opening of activated aziridines. magtech.com.cn

Kinetic and Thermodynamic Analysis of Azetidinium Transformations

The outcome of reactions involving azetidinium intermediates is often governed by a delicate balance between kinetic and thermodynamic control. The stability of the intermediates and the energy barriers of the competing pathways determine the product distribution.

In the Wittig reaction, the stability of the phosphorus ylide determines the stereochemical outcome. Stable ylides undergo reversible addition to carbonyls, leading to the thermodynamically favored E-alkene. In contrast, unstable ylides react irreversibly under kinetic control to produce the Z-alkene. chem-station.com While this is for phosphonium (B103445) ylides, similar principles apply to azetidinium ylides. The thermodynamic stability of ylides can be quantified by the pKa of their conjugate acids, and theoretical protocols have been developed to predict these values. nih.gov

Computational studies using DFT have been invaluable in dissecting the kinetic and thermodynamic parameters of complex reaction mechanisms involving azetidinium species. mdpi.comnih.govtib.eutubitak.gov.tr For example, in the divergent reactivity of aziridinium (B1262131) ylides (a close relative of azetidinium ylides), DFT calculations revealed that the presence of an electron-withdrawing group on the ylide can render the ring-expansion process stepwise via a zwitterionic intermediate. The calculations showed that one zwitterionic intermediate was thermodynamically favored over another, and the subsequent ring-closure was both kinetically and thermodynamically favored to give a specific product. chemrxiv.org

In the competitive ring expansion of substituted azetidines to either pyrrolidines or azepanes, DFT calculations have been used to rationalize the observed regioselectivities for nucleophilic opening of the intermediate 1-azoniabicyclo[3.2.0]heptane. The calculations of transition state energies were in good agreement with the experimental product distributions. nih.gov

Table 2: Calculated Energy Differences in Azetidinium Intermediate Reactions

| Reaction System | Computational Method | Calculated Parameter | Value (kcal/mol) | Mechanistic Implication | Ref. |

|---|---|---|---|---|---|

| Aziridinium Ylide Ring Expansion | DFT | ∆∆G (Zwitterion Isomers) | 1.6 | Thermodynamic preference for one intermediate | chemrxiv.org |

| Aziridinium Ylide Ring Expansion | DFT | ∆∆G≠ (Ring Closure) | 9.2 | Kinetic preference for one product pathway | chemrxiv.org |

| Azetidine Ring Expansion | DFT | Transition State Energies | - | Rationalizes regioselectivity of nucleophilic attack | nih.gov |

Stereochemical Determinants and Mechanistic Insights

The stereochemical outcome of reactions involving azetidinium tetrafluoroborate (B81430) and its derivatives provides profound mechanistic insights. The formation of new stereocenters or the fate of existing ones can often distinguish between different reaction pathways, such as SN1-like versus SN2-like mechanisms. nih.govacs.orgacs.org

The ring-opening of azetidines is a prime example where stereochemistry is a key determinant. The regioselectivity of nucleophilic attack is influenced by both electronic and steric factors. magtech.com.cn For instance, nucleophiles generally attack the carbon atom adjacent to the nitrogen that can better stabilize a positive charge in a transition state (e.g., a benzylic position), which is governed by electronic effects. However, sterically demanding nucleophiles may favor attack at the less substituted carbon. magtech.com.cn The stereochemical course of these ring-opening reactions can be complex, often proceeding through a pathway intermediate between SN1 and SN2, which can lead to a loss of stereocontrol. nih.gov However, in palladium-catalyzed ring-opening cross-coupling reactions of aziridines, the reaction proceeds with high stereospecificity via an SN2-type oxidative addition, resulting in inversion of configuration. acs.org Similar stereochemical control is sought in azetidine chemistry.

In reactions involving chiral azetidinium ylides, high levels of diastereoselectivity can be achieved. For example, the cyclopropanation of Michael acceptors using enantiomerically pure ephedrine-derived azetidinium salts can provide tri- or tetrasubstituted cyclopropanes with good to excellent diastereoselectivity. rsc.org The observed stereoconvergence in some cases, where both E- and Z-alkenes give the same major diastereomer, can be explained by the reorganization of an intermediary enolate to a more stable conformation before the final ring closure. rsc.org

The synthesis of substituted azetidines can also be achieved with high stereocontrol. An imino-aldol reaction of ester enolates with chiral N-sulfinyl aldimines, followed by reduction and cyclization, can produce non-racemic azetidines with high diastereoselectivity. rsc.org DFT investigations into the addition of chiral sulfur ylides to aldimines have highlighted that the ring-closure step can be crucial in controlling both enantio- and diastereoselection. nih.gov These computational studies, combined with experimental results, are essential for building predictive models for stereochemical outcomes in azetidinium chemistry. nih.gov

Applications of Azetidin 1 Ium Tetrafluoroborate in Contemporary Organic Synthesis

Catalytic Roles of Azetidinium Tetrafluoroborate (B81430) and its Derivatives

While direct catalytic applications of azetidin-1-ium tetrafluoroborate are not extensively documented, the broader family of azetidinium salts and related structures play significant roles in several catalytic processes.

Azetidinium salts can function as components in catalytic systems. For instance, in certain reactions, salts are used to control the reaction pathway through specific interactions like halogen bonds. rub.de The tetrafluoroborate anion is often employed in the synthesis of various imidazolium (B1220033) salts, which are precursors to N-heterocyclic carbene (NHC) ligands used in catalysis. researchgate.net The non-coordinating nature of the tetrafluoroborate anion can be advantageous in catalytic cycles where a free cation is required.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Chiral azetidines, the precursors to azetidinium salts, are valuable in this field. Proline, a naturally occurring amino acid containing a five-membered ring, is a well-known organocatalyst. Its catalytic cycle often involves the formation of an enamine, and its bifunctional nature allows it to activate electrophiles. youtube.com Similarly, chiral azetidines can be used to create highly enantioselective reactions. youtube.com The formation of an azetidinium ion can be a key step in these catalytic cycles, where the azetidine (B1206935) acts as a secondary amine catalyst.

Photoredox catalysis, which uses visible light to drive chemical reactions, has seen the emergence of organic photocatalysts as sustainable alternatives to expensive metal-based catalysts. ucla.eduresearchgate.net Acridinium (B8443388) salts, which contain a larger nitrogen-containing heterocyclic structure, are potent organic photocatalysts. ucla.edu While not directly an azetidinium salt, the principles of using charged nitrogen-containing heterocycles in photocatalysis are relevant. Research has shown that a visible-light-driven method can produce functionalized azetidines from azabicyclo[1.1.0]butanes through a radical strain-release process, highlighting the role of photocatalysis in synthesizing azetidine structures. researchgate.netchemrxiv.org This method has been used to create derivatives of celecoxib (B62257) and naproxen. researchgate.net

Utility as a Reagent and Intermediate in Complex Molecule Construction

The high ring strain of the azetidinium cation makes it an excellent electrophile and a valuable intermediate for building more complex molecular architectures. nih.gov

Azetidinium salts are key intermediates in the synthesis of azetidine-containing scaffolds. nih.gov These scaffolds are increasingly important in drug discovery due to their ability to introduce three-dimensionality into molecules. chemrxiv.org The synthesis of azetidines can be challenging due to the ring strain. researchgate.net However, methods like the intramolecular cyclization of amino diols or the reaction of secondary amines with epichlorohydrin (B41342) can produce azetidinium salts, which can then be used in further synthetic steps. nih.govchalmers.seacs.org For example, N-allyl amino diols can be converted to azetidine core systems over several steps. nih.gov The ring-opening of azetidinium salts with various nucleophiles (carbon, nitrogen, sulfur, and oxygen) is a common strategy to introduce diverse functional groups. nih.gov

Table 1: Selected Methods for Azetidine Scaffold Synthesis

| Starting Material | Reagents | Product | Reference |

| N-allyl amino diols | Multi-step process | Azetidine core systems | nih.gov |

| Secondary amines, Epichlorohydrin | Polar protic solvents | Azetidinium salts | nih.gov |

| 1-Arenesulfonylaziridines | Dimethylsulfoxonium methylide | 1-Arenesulfonylazetidines | organic-chemistry.org |

| β-amino alcohols | Copper-catalysis, N-cyanomethylation, Mesylation | N-aryl-2-cyanoazetidines | organic-chemistry.org |

The azetidine ring is a component of several pharmacologically important compounds. Azetidinium salts serve as precursors to these complex molecules. For instance, they have been used in the synthesis of 3-aryloxy-3-aryl-1-propanamines, which are key intermediates for selective serotonin (B10506) reuptake inhibitors (SSRIs). nih.gov The conversion of azetidines into their quaternary ammonium (B1175870) salts, such as by reaction with methyl triflate, activates the ring for opening by nucleophiles, allowing for the synthesis of diverse functionalized molecules like 1,4-benzodiazepine (B1214927) derivatives. mdpi.com The ability to create densely functionalized azetidine rings is crucial for developing new lead-like molecules, particularly for central nervous system (CNS) targets. nih.gov

Table 2: Examples of Pharmaceutical Intermediates from Azetidinium Chemistry

| Azetidinium Application | Resulting Intermediate/Analogue | Therapeutic Area/Significance | Reference |

| Ring-opening of azetidinium salts | 3-Aryloxy-3-aryl-1-propanamines | Precursors to SSRIs | nih.gov |

| Ring-opening of activated azetidines | Functionalized 1,4-benzodiazepines | CNS-active compounds | mdpi.com |

| Radical strain-release photocatalysis | Azetidine derivatives of Celecoxib and Naproxen | Anti-inflammatory drugs | researchgate.net |

Development of Novel Electrophilic Amination Reagents Employing Azetidinium Moieties

The quest for novel reagents that can efficiently transfer an electrophilic amino group to a variety of nucleophiles is a continuous endeavor in organic synthesis. An emerging area of interest is the incorporation of strained ring systems, such as azetidinium moieties, into the design of new electrophilic aminating agents. The inherent ring strain of the four-membered azetidinium ring makes it a potentially useful functional group in the design of reagents for various chemical transformations. nih.gov

The development of these reagents is predicated on the hypothesis that the azetidinium core can act as a tunable scaffold, influencing the reactivity and selectivity of the electrophilic nitrogen center. Key to this development is the synthesis of N-aminoazetidinium salts, where the exocyclic nitrogen atom is rendered electrophilic through appropriate substitution.

A significant step in this direction has been the synthesis of N-amino-2-methoxy-1-azaazulenium salt. This compound was prepared from 2-methoxy-1-azaazulene by reaction with O-mesitylenesulfonylhydroxylamine. rsc.org The successful isolation and characterization, including by X-ray crystal analysis, of this N-aminoazetidinium salt demonstrates the feasibility of creating stable yet reactive species suitable for electrophilic amination. rsc.org

The reactivity of such N-aminoazetidinium salts has been demonstrated in their reactions with nucleophiles. For instance, the N-amino-2-methoxy-1-azaazulenium salt reacts with ethyl cyanoacetate (B8463686) in the presence of a base to yield a cyclized product, showcasing the transfer of the amino group and subsequent intramolecular reactions. rsc.org This reactivity highlights the potential of azetidinium-based compounds to serve as precursors to complex nitrogen-containing heterocycles.

The general strategy for developing these novel reagents involves the N-amination of a pre-formed azetidine or a related nitrogen heterocycle. The choice of the aminating agent is crucial. Reagents like hydroxylamine-O-sulfonic acid and its derivatives, such as O-mesitylenesulfonylhydroxylamine, are effective for this purpose. rsc.org The general approach is outlined in the reaction scheme below:

Scheme 1: General Synthesis of N-Aminoazetidinium Salts

Azetidine Derivative + H₂N-O-SO₂Ar → N-Aminoazetidinium Salt

The properties of the resulting N-aminoazetidinium salt can be fine-tuned by modifying the substituents on the azetidinium ring. These modifications can influence the steric and electronic environment of the electrophilic nitrogen, thereby affecting its reactivity and selectivity in amination reactions.

While the field is still in its early stages, the initial findings suggest that azetidinium-based reagents hold promise for applications in contemporary organic synthesis. Further research is focused on expanding the scope of these reagents, exploring their reactivity with a wider range of nucleophiles, and developing catalytic asymmetric variants of these amination reactions.

Computational Chemistry and Theoretical Studies on Azetidin 1 Ium Tetrafluoroborate Systems

Electronic Structure and Stability Calculations

Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic characteristics and thermodynamic stability of the azetidinium cation. These calculations provide a foundational understanding of the molecule's inherent properties.

The positive charge on the nitrogen atom significantly influences the electronic distribution across the azetidinium ring. This charge localization leads to a notable polarization of the C-N bonds, rendering the adjacent carbon atoms electrophilic. The stability of the azetidinium cation is intrinsically linked to its strained four-membered ring. While less strained than its three-membered counterpart, the aziridinium (B1262131) ion, the azetidinium ring possesses considerable ring strain energy, which is a key driver of its reactivity. rsc.org

DFT calculations on related ionic liquids have demonstrated that the electrochemical stability window is largely determined by the Highest Occupied Molecular Orbital (HOMO) of the anion and the Lowest Unoccupied Molecular Orbital (LUMO) of the cation. researchgate.net For Azetidin-1-ium tetrafluoroborate (B81430), the LUMO is expected to be localized on the azetidinium ring, highlighting its electrophilic nature, while the HOMO would be associated with the tetrafluoroborate anion. The energy gap between these frontier orbitals is a critical parameter in determining the kinetic stability of the compound.

A summary of typical computational findings for azetidinium systems is presented in the table below. Please note that exact values can vary depending on the level of theory and basis set used in the calculations.

| Computational Parameter | Typical Calculated Value/Observation | Significance |

| Ring Strain Energy | ~25-27 kcal/mol | High reactivity towards ring-opening reactions. rsc.org |

| Charge on Nitrogen | Positive | Induces electrophilicity on adjacent carbons. |

| C-N Bond Length | Shorter than in neutral azetidine (B1206935) | Reflects the increased ionic character. |

| Puckering Barrier | Relatively low | Indicates conformational flexibility. nih.gov |

| HOMO-LUMO Gap | Dependent on counter-ion | Key indicator of kinetic stability and reactivity. |

Conformational Analysis of the Azetidinium Ring

The four-membered azetidine ring is not planar and exists in a puckered conformation to alleviate torsional strain. Computational studies, including ab initio and DFT methods, have been employed to investigate the conformational landscape of the azetidinium ring. nih.gov

The puckering of the azetidine ring can be described by a puckering coordinate, and the potential energy surface along this coordinate reveals the stable conformations and the energy barriers between them. For the unsubstituted azetidinium cation, two equivalent puckered conformations are expected, separated by a planar transition state. The energy barrier for this ring inversion is computationally predicted to be relatively low, suggesting that the ring is flexible at room temperature. nih.gov

The presence of substituents on the ring can significantly influence the conformational preferences. For instance, a computational study on fluorinated azetidine derivatives showed that the puckering of the ring is affected by electrostatic interactions between the substituent and the charged nitrogen atom. researchgate.net In the case of the unsubstituted Azetidin-1-ium cation, the puckering is primarily governed by the balance between angle strain and torsional strain.

The interaction with the tetrafluoroborate counter-ion can also influence the conformational equilibrium, although this is often modeled implicitly in calculations through the use of a polarizable continuum model. The solvent environment further modulates the conformational preferences, with more polar solvents potentially stabilizing more polar conformations. nih.gov

Mechanistic Probes Through Quantum Chemical Methods

Quantum chemical calculations have proven to be a powerful tool for investigating the mechanisms of reactions involving azetidinium ions, providing insights that are often difficult to obtain experimentally.

Transition State Characterization and Reaction Coordinate Analysis

A key application of computational chemistry in this area is the location and characterization of transition states for reactions such as nucleophilic ring-opening. By calculating the transition state geometry, vibrational frequencies (confirming a single imaginary frequency), and the intrinsic reaction coordinate (IRC), a detailed picture of the reaction pathway can be constructed.

For the nucleophilic attack on the azetidinium ring, computational studies have characterized the Sₙ2-like transition state, where the nucleophile approaches one of the carbon atoms adjacent to the nitrogen, and the C-N bond is concurrently broken. The geometry of this transition state, including the bond lengths of the forming and breaking bonds, provides crucial information about the concerted or stepwise nature of the mechanism. nih.gov

Determination of Energy Profiles for Azetidinium Transformations

By calculating the energies of the reactants, transition states, intermediates, and products, a complete energy profile for a given transformation can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction kinetics and thermodynamics.

For instance, computational studies on the formation of azetidinium salts from the intramolecular cyclization of haloamines have elucidated the energy barriers associated with the ring-closing step. acs.orgnih.gov Similarly, the energy profiles for the ring-opening of azetidinium ions by various nucleophiles have been calculated, explaining the observed regioselectivity and stereoselectivity of these reactions. organic-chemistry.org These energy profiles often reveal the influence of solvent effects, which can be incorporated into the calculations to provide a more accurate representation of the reaction in solution.

Prediction of Reactivity and Selectivity in Azetidinium Chemistry

Computational chemistry has moved beyond simply explaining experimental observations to actively predicting the reactivity and selectivity of chemical reactions. In the context of azetidinium chemistry, these predictive capabilities are particularly valuable.

DFT calculations have been successfully used to predict the regioselectivity of nucleophilic attack on substituted azetidinium ions. organic-chemistry.org By comparing the activation energies for attack at different carbon atoms of the ring, a prediction can be made as to which regioisomer will be the major product. These predictions are based on a detailed analysis of steric and electronic factors within the transition states.

Furthermore, computational models are being developed to predict the outcome of more complex reactions involving azetidines and azetidinium ions. mit.edu These models can take into account the nature of the reactants, catalysts, and reaction conditions to forecast the feasibility and selectivity of a given transformation. For example, recent work has shown that computational screening can effectively predict which combinations of reactants will lead to the successful synthesis of azetidines. mit.edu This predictive power accelerates the discovery of new synthetic methods and the design of novel molecules with desired properties.

The continued development of computational methods and increasing computational power promise to further enhance our ability to understand and predict the behavior of Azetidin-1-ium tetrafluoroborate and related compounds, guiding future experimental work in this important area of chemistry.

Derivatization and Structural Diversification of Azetidin 1 Ium Tetrafluoroborate

Functionalization of the Azetidinium Ring System

The functionalization of the azetidinium ring is a critical step in the development of new chemical entities. The inherent ring strain of the four-membered ring makes azetidinium salts susceptible to ring-opening reactions, a characteristic that can be harnessed for synthetic purposes. However, methods that preserve the ring integrity while introducing new substituents are of significant interest for creating structurally diverse molecules.

Recent research has demonstrated the feasibility of functionalizing the azetidine (B1206935) ring prior to quaternization to form the azetidinium salt. For instance, a variety of symmetrical and asymmetrical secondary amines can be prepared through reductive amination of aldehydes. These amines can then be used to synthesize a range of azetidinium salts with different side groups, including those with varying hydrophobic properties. chalmers.se The choice of substituents on the nitrogen atom can significantly influence the chemical and physical properties of the resulting azetidinium salt.

The reactivity of the azetidinium ion itself is a key aspect of its functionalization. The positively charged nitrogen atom makes the adjacent carbon atoms electrophilic and susceptible to attack by nucleophiles. This reactivity has been exploited in various applications, such as in the development of crosslinking agents for polymers. researchgate.net The azetidinium ion can react with nucleophilic groups like primary amines and carboxylates, leading to the formation of new covalent bonds. researchgate.net

Furthermore, the synthesis of azetidinium-functionalized polymers has been achieved using bifunctional couplers to introduce azetidinium groups into an amino-functional polymer backbone. This method helps to control the preparation of these polymers and avoid side reactions that can lead to branching and cross-linking. acs.org The resulting polymers exhibit interesting properties, including antimicrobial activity, due to the presence of the cationic azetidinium groups. acs.orgmdpi.com

A study on the synthesis of azetidinium salts via a continuous-flow process has shown that various secondary amines can be reacted with epichlorohydrin (B41342) to form the corresponding azetidinium salts. acs.orgpolimi.it This method allows for rapid optimization of reaction conditions and provides a flexible protocol for synthesizing a range of substituted azetidinium salts. acs.orgpolimi.it The electronic and steric effects of the substituents on the amine starting material have a significant impact on the efficiency of azetidinium salt formation. acs.org

| Starting Amine | Resulting Azetidinium Functionality | Application/Significance |

| Diethylamine | Diethylazetidinium | Model compound for synthesis optimization acs.org |

| Dibutylamine | Dibutylazetidinium | Study of steric hindrance in synthesis acs.org |

| Diallylamine | Diallylazetidinium | Functionalization of nanocrystalline cellulose (B213188) chalmers.se |

| Piperazine-based amines | Piperazino-azetidinium | Building block for functional polymers acs.org |

Incorporation of Azetidinium Units into Macrocycles and Complex Molecular Architectures

The unique structural and reactive properties of the azetidinium moiety make it an attractive component for the construction of macrocycles and other complex molecular architectures. The incorporation of the rigid, four-membered ring can impart specific conformational constraints and introduce a cationic center, which can be beneficial for molecular recognition and biological activity.

One notable approach involves the use of 3-aminoazetidine (3-AAz) as a turn-inducing element in the synthesis of small head-to-tail cyclic peptides. nih.gov The introduction of this azetidine-containing subunit has been shown to significantly improve the efficiency of macrocyclization for tetra-, penta-, and hexapeptides. nih.gov Following cyclization, the azetidine nitrogen can be further functionalized. This can be achieved through chemoselective deprotection and subsequent substitution, or via a click-based approach using a 2-propynyl carbamate (B1207046) on the azetidine nitrogen. nih.gov These late-stage modifications allow for the introduction of various tags, such as dyes and biotin, into the macrocyclic structure. nih.gov

The synthesis of macrocycles containing N-heterocycles is an active area of research. nih.gov While direct incorporation of a pre-formed Azetidin-1-ium tetrafluoroborate (B81430) into a macrocycle is not commonly reported, the synthesis of macrocycles containing an azetidine ring, which could then be quaternized, is a viable strategy. For instance, the synthesis of tetra-aza macrocyclic pyridinophanes demonstrates the construction of complex macrocycles containing nitrogen heterocycles. nih.gov

The development of synthetic routes to diverse acyclic precursors for pyrroles, which can then undergo self-condensation to form tetrapyrrole macrocycles, highlights the importance of versatile building blocks in the synthesis of complex architectures. rsc.org Similarly, azetidinium-containing building blocks could potentially be employed in the synthesis of novel macrocyclic systems.

The synthesis of coumarin-tetrapyrrolic macrocycle conjugates provides another example of how complex molecular architectures can be assembled from functionalized building blocks. mdpi.com Strategies such as the copper-catalyzed click reaction between azido-functionalized porphyrins and alkyne-substituted coumarins have been successfully employed. mdpi.com A similar approach could be envisioned for the incorporation of azetidinium units, for example, by functionalizing the azetidine ring with an azide (B81097) or alkyne group prior to macrocyclization.

| Macrocycle/Complex Architecture | Synthetic Strategy | Key Features of Azetidinium Incorporation |

| Azetidine-containing cyclic peptides | Introduction of 3-aminoazetidine (3-AAz) into linear peptide precursors followed by macrocyclization. nih.gov | Acts as a turn-inducer, facilitates cyclization, allows for post-cyclization functionalization. nih.gov |

| Azetidinium-functionalized polymers | Reaction of amino-functional polymers with bifunctional couplers containing azetidinium precursors. acs.org | Provides cationic charges, enhances adhesion, imparts antimicrobial properties. acs.orgmdpi.com |

| Modified Nanocrystalline Cellulose | Reaction of sulfated CNC with azetidinium salts. chalmers.se | Surface modification, potential for improved thermal and mechanical properties in biocomposites. chalmers.se |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.